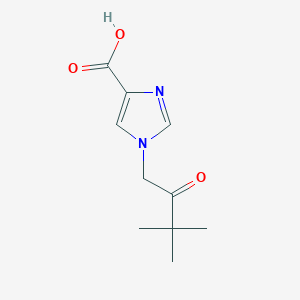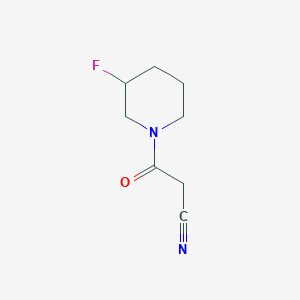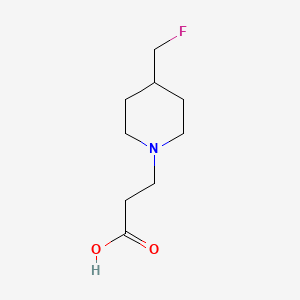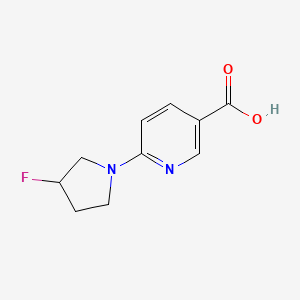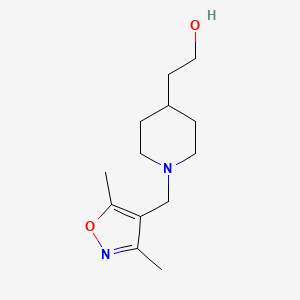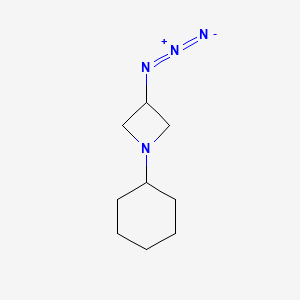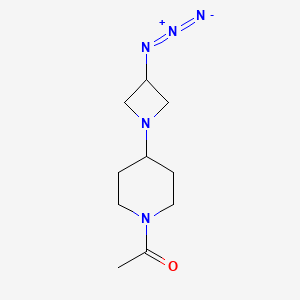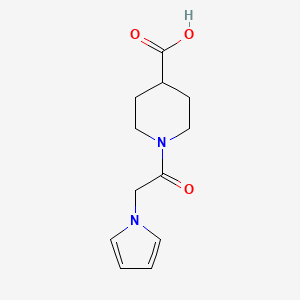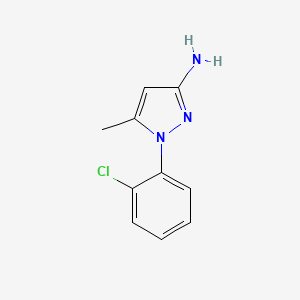
1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine
Descripción general
Descripción
1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine (CMPP) is a synthetic compound that is widely used in scientific research due to its unique properties. CMPP has been used in a variety of research applications, including studying the biochemical and physiological effects of compounds, and as a precursor in organic synthesis.
Aplicaciones Científicas De Investigación
Antibacterial and Anti-parasitic Properties
The compound’s structure is similar to that of 5-nitroimidazoles, which are known for their antibacterial and anti-parasitic properties. It could potentially be used in the treatment of infections caused by organisms such as Entamoeba histolytica, Giardia lamblia, and various anaerobic bacteria .
Development of Synthetic Methods
The compound can serve as a precursor for developing original synthetic methods. For instance, it could be used to generate stable carbanions in the 5-nitroimidazole scaffold, which is a significant step in medicinal chemistry .
Antimicrobial Activity
Derivatives of this compound may exhibit significant antimicrobial activity against a range of bacteria, including Bacillus subtilis, B. pumilus, and Escherichia coli. This opens up possibilities for its use in developing new antimicrobial agents .
Antifungal and Antiviral Applications
The structural analogs of this compound have shown promise in antifungal and antiviral applications. Research could explore its efficacy against fungal infections and viruses .
Anti-inflammatory Properties
Compounds with a similar structure have been found to possess anti-inflammatory properties. This compound could be investigated for its potential to treat inflammatory conditions .
Anticancer and Antitumor Potential
There is potential for this compound to be used in cancer research, particularly in the synthesis of chalcone derivatives that have shown anticancer and antitumor properties .
Pharmacological Synthesis
The compound could be used in the synthesis of various pharmacologically active heterocycles, which are crucial in drug development and pharmaceutical research .
Vicarious Nucleophilic Substitution Reactions
It could be involved in vicarious nucleophilic substitution (VNS) reactions, which are useful in organic synthesis to introduce functional groups into aromatic systems .
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing their function .
Mode of Action
It’s known that similar compounds can suppress certain biological responses by interacting with their targets .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Result of Action
Related compounds have been shown to exert various effects at the molecular and cellular levels .
Action Environment
It’s known that factors such as ph, temperature, and presence of other compounds can influence the action of similar compounds .
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-7-6-10(12)13-14(7)9-5-3-2-4-8(9)11/h2-6H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTAAGCNRMXMMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine | |
CAS RN |
1248301-61-2 | |
| Record name | 1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






